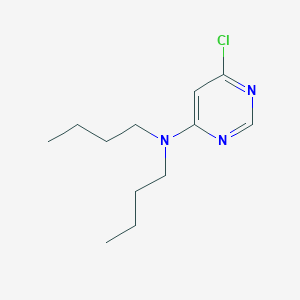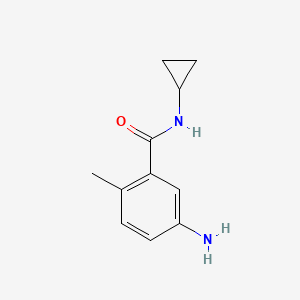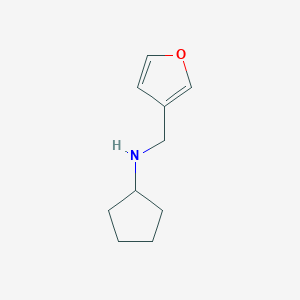![molecular formula C12H10BrNO2 B1464405 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1250955-48-6](/img/structure/B1464405.png)
1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Carboxylic acids and their derivatives play a pivotal role in organic synthesis, serving as foundational blocks for producing a wide range of compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcases the importance of brominated carboxylic acids and their derivatives in pharmaceutical synthesis (Qiu et al., 2009). These methodologies emphasize the utility of halogenated carboxylic acids in creating complex molecules through cross-coupling reactions, highlighting their relevance in drug manufacturing processes.
Biological Activity and Drug Development
Carboxylic acids are integral in medicinal chemistry, offering a scaffold for developing drugs with varied biological activities. Cinnamic acid derivatives, for example, have been reviewed for their anticancer potentials, indicating the structural diversity and adaptability of carboxylic acid derivatives in targeting cancer cells (De et al., 2011). This research underscores the potential of specific carboxylic acid structures, such as 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid, in crafting molecules with significant anticancer activity.
Environmental and Material Science Applications
In addition to pharmaceutical applications, carboxylic acids find utility in environmental science and material engineering. The development of new solvents for liquid-liquid extraction of carboxylic acids, as reviewed by Sprakel and Schuur (2019), showcases the role of carboxylic acids in separation and purification technologies (Sprakel & Schuur, 2019). Such applications are critical for producing bio-based plastics and other sustainable materials, demonstrating the environmental significance of carboxylic acid derivatives.
Mécanisme D'action
Target of Action
The compound “1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid” belongs to the class of organic compounds known as pyrroles, which are aromatic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. Pyrroles are often involved in biological activities, and they are part of many important biomolecules like heme .
Biochemical Pathways
Pyrrole derivatives can be involved in a variety of biochemical pathways, depending on their specific structures and functional groups. They can participate in reactions such as electrophilic substitution, nucleophilic substitution, and oxidation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyrrole derivatives can have a wide range of effects, from antimicrobial to antitumor activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the stability of pyrrole derivatives can be affected by exposure to light and heat .
Analyse Biochimique
Biochemical Properties
1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound can affect neurotransmission and potentially lead to various physiological effects.
Cellular Effects
This compound has been observed to influence cell function in multiple ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it can alter the expression of genes involved in antioxidant defense mechanisms, further exacerbating oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting normal biochemical processes. For example, its inhibition of acetylcholinesterase occurs through binding to the enzyme’s active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in synapses . This can result in prolonged neural signaling and potential neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and primarily affect enzyme activity and cellular processes. At higher doses, it can induce significant toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, emphasizing the need for careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic processes can influence the compound’s overall effects on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining its bioavailability and potential therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can determine its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(14)12(15)16/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZGBMXYBXWRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


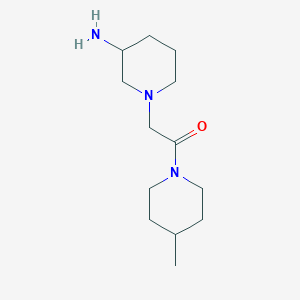

![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)


![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)
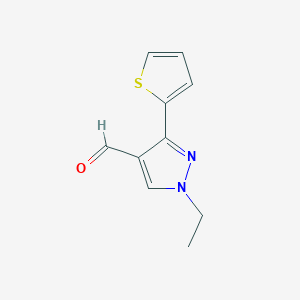
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)

![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)
